molecular formula C13H17FO2 B13006791 Methyl 4-(4-fluorophenyl)-4-methylpentanoate

Methyl 4-(4-fluorophenyl)-4-methylpentanoate

Cat. No.: B13006791
M. Wt: 224.27 g/mol
InChI Key: PZNXCZCBJPYNSE-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-4-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a methylpentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)-4-methylpentanoate typically involves the esterification of 4-(4-fluorophenyl)-4-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(4-fluorophenyl)-4-methylpentanoic acid.

    Reduction: 4-(4-fluorophenyl)-4-methylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-4-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-(4-fluorophenyl)-4-methylpentanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of the fluorophenyl group can enhance the compound’s binding affinity to its target, leading to more potent biological effects.

Comparison with Similar Compounds

Methyl 4-(4-fluorophenyl)-4-methylpentanoate can be compared with other similar compounds such as:

    Methyl 4-(4-chlorophenyl)-4-methylpentanoate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    Methyl 4-(4-bromophenyl)-4-methylpentanoate:

    Methyl 4-(4-methylphenyl)-4-methylpentanoate: Lacks a halogen substituent, resulting in different reactivity and biological effects.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17FO2

Molecular Weight

224.27 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-4-methylpentanoate

InChI

InChI=1S/C13H17FO2/c1-13(2,9-8-12(15)16-3)10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3

InChI Key

PZNXCZCBJPYNSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)OC)C1=CC=C(C=C1)F

Origin of Product

United States

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